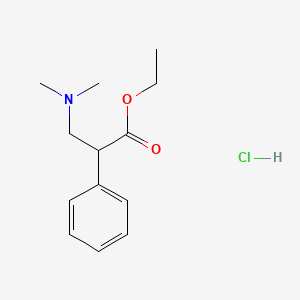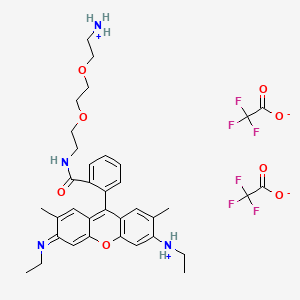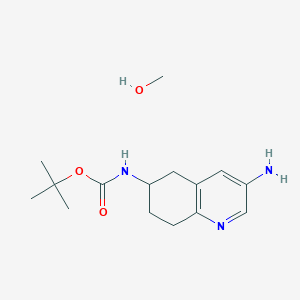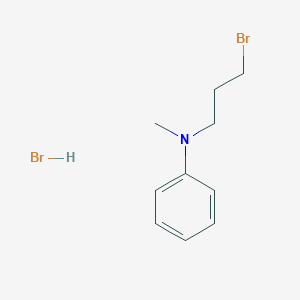
Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride
Vue d'ensemble
Description
EDC, also known as EDAC or EDCI, is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Molecular Structure Analysis
The molecular structure of EDC includes a carbodiimide functional group, which is crucial for its reactivity .Chemical Reactions Analysis
EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Physical And Chemical Properties Analysis
EDC is a water-soluble compound and is typically employed in the 4.0-6.0 pH range .Applications De Recherche Scientifique
1. Application in Polymer Science
- Summary of Application : Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride is used in the synthesis of a sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA)16 . This polymer shows controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .
- Methods of Application : The polymer is synthesized by octakis(dibromoethyl) polyhedral oligomeric silsesquioxane (POSS-(Br)16) initiating 2-(dimethylamino)ethyl methacrylate (DMAEMA) via atom transfer radical polymerization (ATRP) process .
- Results or Outcomes : The polymer can adsorb Cr (VI) due to strong electrostatic interactions between its tertiary amines and Cr (VI) .
2. Application in Textile Industry
- Summary of Application : Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride is used in the synthesis of disperse dyes for dyeing polyester fabrics .
- Methods of Application : The disperse dyes are created by reacting enaminone derivatives with phenyldiazonium salt .
- Results or Outcomes : The dyes show resistance to light, rubbing, perspiration, and washing fastness .
3. Preparation of [3-(dimethylamino)propionyl]guanidine
- Summary of Application : Ethyl 3-dimethylaminopropionate is used in the preparation of [3-(dimethylamino)propionyl]guanidine .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
4. Raw Material in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff Fields
- Summary of Application : Ethyl 3-(dimethylamino)acrylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
5. Application in Bioconjugation
- Summary of Application : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Common uses for this carbodiimide include peptide synthesis, protein crosslinking to nucleic acids, but also in the preparation of immunoconjugates .
- Methods of Application : EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group .
- Results or Outcomes : The desired amide is obtained .
6. Application in Drug Delivery Systems
- Summary of Application : Polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) are currently being studied as drug delivery systems or as nanoreactors .
- Methods of Application : The polymersomes are synthesized via RAFT .
- Results or Outcomes : These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
7. Application in Peptide Synthesis and Protein Crosslinking
- Summary of Application : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Common uses for this carbodiimide include peptide synthesis, protein crosslinking to nucleic acids, but also in the preparation of immunoconjugates .
- Methods of Application : EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group .
- Results or Outcomes : The desired amide is obtained .
8. Application in Drug Delivery Systems and Nanoreactors
- Summary of Application : Polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) are currently being studied as drug delivery systems or as nanoreactors .
- Methods of Application : The polymersomes are synthesized via RAFT .
- Results or Outcomes : These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11;/h5-9,12H,4,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFIJAURGRSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)



![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)